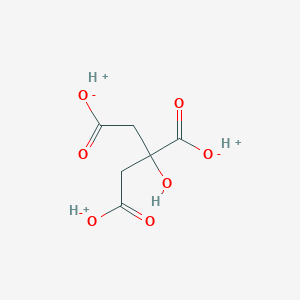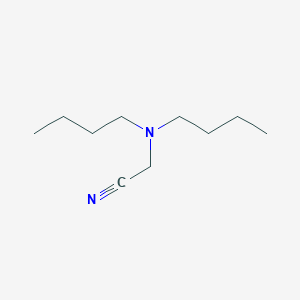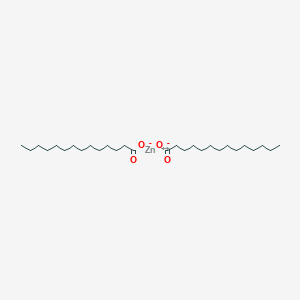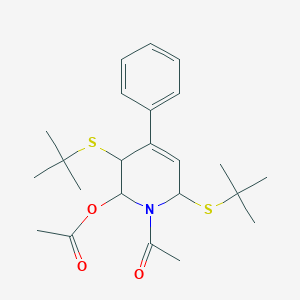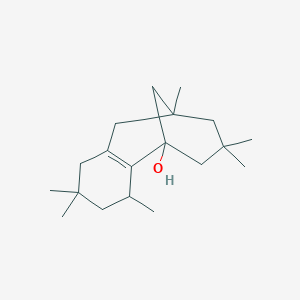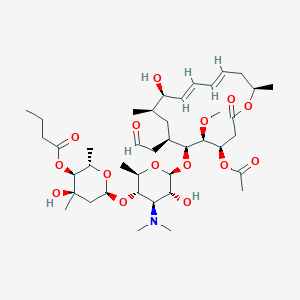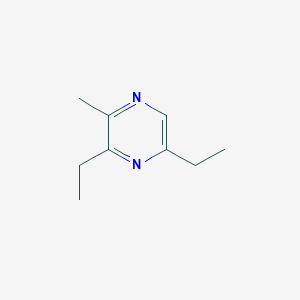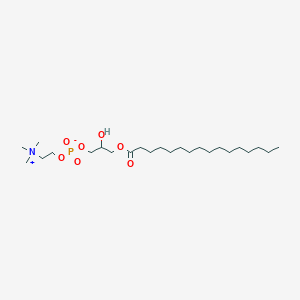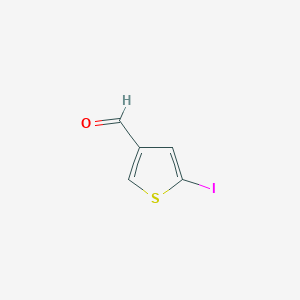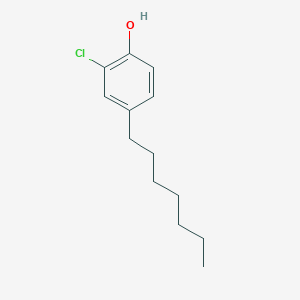
2-Chloro-4-heptylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-heptylphenol, also known as CH-223191, is a chemical compound that belongs to the family of alkylphenols. It is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in the regulation of cell growth, differentiation, and immune response. CH-223191 has been widely used in scientific research to investigate the physiological and biochemical effects of AhR signaling.
作用机制
2-Chloro-4-heptylphenol acts as a competitive antagonist of AhR by binding to its ligand-binding domain and preventing the binding of endogenous ligands such as dioxins and polycyclic aromatic hydrocarbons. This results in the inhibition of AhR-mediated gene expression and downstream signaling pathways. The exact mechanism by which 2-Chloro-4-heptylphenol blocks AhR signaling is still not fully understood and requires further investigation.
生化和生理效应
2-Chloro-4-heptylphenol has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. These include the inhibition of xenobiotic metabolism, the modulation of immune response, and the regulation of cell proliferation and differentiation. 2-Chloro-4-heptylphenol has also been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-4-heptylphenol in scientific research is its high potency and selectivity for AhR. This allows for the specific inhibition of AhR signaling without affecting other signaling pathways. 2-Chloro-4-heptylphenol is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 2-Chloro-4-heptylphenol is its potential off-target effects and toxicity. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of 2-Chloro-4-heptylphenol in experimental settings.
未来方向
There are several future directions for the use of 2-Chloro-4-heptylphenol in scientific research. One area of interest is the investigation of the role of AhR in the regulation of metabolic diseases such as obesity and diabetes. AhR has been shown to play a role in the regulation of lipid metabolism and glucose homeostasis, and 2-Chloro-4-heptylphenol may be a useful tool for studying these processes. Another area of interest is the development of novel AhR antagonists with improved potency, selectivity, and pharmacokinetic properties. These compounds may have potential therapeutic applications in the treatment of various diseases.
合成方法
2-Chloro-4-heptylphenol can be synthesized through a multistep process starting from 4-chlorophenol and heptanal. The first step involves the conversion of 4-chlorophenol to 2-chloro-4-nitrophenol using nitric acid. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound is then subjected to a reductive alkylation reaction with heptanal to yield 2-Chloro-4-heptylphenol.
科学研究应用
2-Chloro-4-heptylphenol has been extensively used in scientific research to investigate the role of AhR signaling in various physiological and pathological processes. AhR is known to regulate the expression of genes involved in xenobiotic metabolism, immune response, and cell proliferation. 2-Chloro-4-heptylphenol has been used to block AhR signaling and study its effects on these processes. For example, 2-Chloro-4-heptylphenol has been used to investigate the role of AhR in the regulation of T-cell differentiation and function, as well as in the development of autoimmune diseases.
属性
CAS 编号 |
18979-96-9 |
|---|---|
产品名称 |
2-Chloro-4-heptylphenol |
分子式 |
C13H19ClO |
分子量 |
226.74 g/mol |
IUPAC 名称 |
2-chloro-4-heptylphenol |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-8-9-13(15)12(14)10-11/h8-10,15H,2-7H2,1H3 |
InChI 键 |
LAMKHMJVAKQLOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
规范 SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



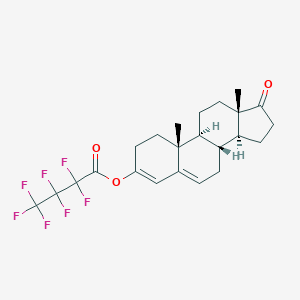
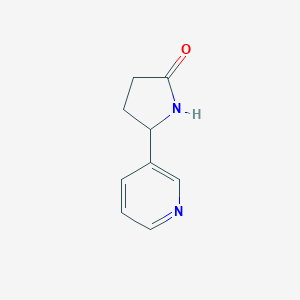
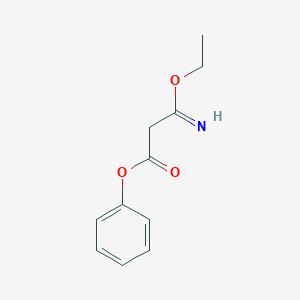
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
